REACTION_CXSMILES
|
CC1N=CN(C2C=C(NC(=O)OC(C)(C)C)C=C(C(F)(F)F)C=2)C=1.[CH3:25][C:26]1[N:27]([C:31]2[CH:32]=[C:33]([NH:41]C(=O)OC(C)(C)C)[CH:34]=[C:35]([C:37]([F:40])([F:39])[F:38])[CH:36]=2)[CH:28]=[CH:29][N:30]=1>>[CH3:25][C:26]1[N:27]([C:31]2[CH:36]=[C:35]([C:37]([F:40])([F:38])[F:39])[CH:34]=[C:33]([NH2:41])[CH:32]=2)[CH:28]=[CH:29][N:30]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=CN(C1)C=1C=C(C=C(C1)C(F)(F)F)NC(OC(C)(C)C)=O
|
Name
|
[3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N(C=CN1)C=1C=C(C=C(C1)C(F)(F)F)NC(OC(C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C=CN1)C=1C=C(C=C(C1)N)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |